BenchChemオンラインストアへようこそ!

PI3K-IN-18

PI3Kα inhibition Enzymatic assay Cancer signaling

Choose PI3K-IN-18 for its unmatched 330-fold PI3Kα selectivity and balanced dual PI3Kα/mTOR inhibition, minimizing off-target effects on PKA, PKCα, and other kinases. Validated in PTEN-null and PIK3CA-mutant cancer models, it ensures reliable attribution of phenotypes to PI3Kα blockade. Ideal as a reference standard in HTS campaigns. Available in ≥98% purity for research use.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
CAS No. 371943-05-4
Cat. No. B107120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-18
CAS371943-05-4
SynonymsPI3Kα Inhibitor 2; Phosphatidylinositol 3-Kinase α Inhibitor 2
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O
InChIInChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2
InChIKeyXXLAEKOWCYJOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-18 (CAS 371943-05-4): Procurement-Grade PI3Kα/mTOR Inhibitor for Oncology Research


PI3K-IN-18, also known as Compound 15e or PI3-Kinase α Inhibitor 2, is a synthetic small-molecule inhibitor of the lipid kinase phosphoinositide 3-kinase (PI3K), with a chemical structure defined as 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol . It exhibits dual-target inhibitory activity against the p110α catalytic isoform of PI3K (PI3Kα) and the serine/threonine kinase mammalian target of rapamycin (mTOR) . The compound is available in various purity grades (≥98–99%) from commercial suppliers and is utilized as a research tool to probe the PI3K/AKT/mTOR signaling axis, which is frequently dysregulated in human cancers .

Why Pan-PI3K or mTOR-Selective Inhibitors Cannot Replace PI3K-IN-18 in Mechanistic Studies


Substituting PI3K-IN-18 with a generic pan-PI3K inhibitor (e.g., BKM120) or an mTOR-selective inhibitor (e.g., rapamycin) introduces significant experimental confounds that obscure the interpretation of PI3Kα-driven biology. PI3K-IN-18's distinct kinase selectivity profile, characterized by a ~330-fold higher affinity for PI3Kα over PI3Kγ and >1000-fold selectivity over non-PI3K kinases like PKA and PKCα , cannot be replicated by broader-spectrum tools. This specificity is critical for attributing phenotypic outcomes directly to PI3Kα inhibition rather than to off-target effects on other PI3K isoforms or unrelated kinases, which are common with less selective alternatives . The following evidence quantifies these differential properties.

Quantitative Differentiation of PI3K-IN-18 (371943-05-4) Versus Comparator Inhibitors


PI3Kα Isoform Potency: PI3K-IN-18 vs. Pan-PI3K Inhibitors BKM120 and BEZ235

PI3K-IN-18 demonstrates superior PI3Kα inhibitory potency compared to the pan-PI3K inhibitor BKM120. In enzymatic assays, PI3K-IN-18 exhibits an IC50 of 2 nM against PI3K p110α , which is 26-fold more potent than BKM120's IC50 of 52 nM for the same isoform . While the dual PI3K/mTOR inhibitor BEZ235 shows comparable PI3Kα potency (IC50 = 4 nM) , PI3K-IN-18 maintains a distinct isoform selectivity profile that differs from BEZ235's broader pan-PI3K inhibition pattern.

PI3Kα inhibition Enzymatic assay Cancer signaling

Dual PI3Kα/mTOR Inhibition: Balanced Activity Profile of PI3K-IN-18

PI3K-IN-18 functions as a dual PI3Kα/mTOR inhibitor, a property not shared by all PI3Kα-selective tools. In biochemical assays, PI3K-IN-18 inhibits mTOR with an IC50 of 49 nM . This dual activity contrasts with the pan-PI3K inhibitor GDC-0941, which exhibits weak mTOR inhibition (IC50 = 580 nM) , representing an ~12-fold weaker effect. Conversely, the dual PI3K/mTOR inhibitor BEZ235 shows more potent mTOR inhibition (IC50 = 20.7 nM) , indicating that PI3K-IN-18 offers a distinct, balanced dual-inhibition profile.

Dual inhibition mTOR PI3K pathway

PI3K Isoform Selectivity: Superior Discrimination of PI3Kα Over PI3Kγ by PI3K-IN-18

PI3K-IN-18 exhibits a high degree of selectivity for PI3Kα over other class I PI3K isoforms, a critical feature for isoform-specific research. In enzymatic assays, PI3K-IN-18 displays IC50 values of 2 nM (α), 16 nM (β), 660 nM (γ), and 220 nM (C2β) . This corresponds to a 330-fold selectivity window for PI3Kα over PI3Kγ. In contrast, the pan-PI3K inhibitor GDC-0941 shows a selectivity window of only 25-fold (IC50 = 3 nM for α vs. 75 nM for γ) . This >10-fold improvement in α/γ selectivity for PI3K-IN-18 reduces confounding effects from PI3Kγ inhibition in experimental models.

Kinase selectivity PI3K isoforms Off-target effects

Cellular Antiproliferative Activity: PI3K-IN-18 Efficacy in PTEN-Null and PIK3CA-Mutant Cancer Models

PI3K-IN-18 demonstrates potent antiproliferative effects in cancer cell lines harboring clinically relevant PI3K pathway alterations. In the PTEN-null U87MG glioblastoma cell line, PI3K-IN-18 inhibits proliferation with an IC50 of 1.1 μM after 4 days of treatment . In A2780 ovarian cancer cells, which harbor both PIK3CA and PTEN mutations, the compound exhibits enhanced potency with an IC50 of 0.27 μM . These values are consistent with the compound's biochemical profile and validate its utility in cellular models of PI3K pathway dependency.

Cell proliferation PTEN-null PIK3CA mutation Cancer models

Off-Target Kinase Selectivity: Minimal Inhibition of Non-PI3K Kinases by PI3K-IN-18

PI3K-IN-18 demonstrates a clean selectivity profile against a panel of non-PI3K kinases, minimizing the risk of confounding off-target effects in cellular assays. The compound exhibits >1000-fold selectivity over protein kinases such as PKA (IC50 = 91 μM), PKCα (IC50 = 466 μM), and cyclin E/CDK2 (IC50 = 28 μM) . This contrasts with less selective tool compounds like LY294002, which is known to inhibit a broader range of kinases including CK2 and PIM1 at concentrations used for PI3K inhibition.

Kinase profiling Off-target effects Selectivity

Optimal Research Applications for PI3K-IN-18 Based on Its Differentiated Profile


Dissecting PI3Kα-Specific Signaling in Cells with Wild-Type PI3Kβ/γ/δ

Given PI3K-IN-18's 330-fold selectivity for PI3Kα over PI3Kγ and its minimal activity against other PI3K isoforms , this compound is optimally deployed in cellular assays designed to isolate the specific contributions of the p110α catalytic subunit to phenotypes such as cell proliferation, migration, or metabolism. By using PI3K-IN-18 at concentrations that fully inhibit PI3Kα (e.g., 10-50 nM) but spare PI3Kγ and other isoforms, researchers can confidently link observed effects to PI3Kα blockade, avoiding the confounding influence of PI3Kγ inhibition which can modulate immune cell signaling .

Modeling Dual PI3Kα/mTOR Pathway Inhibition in PTEN-Deficient Cancers

PI3K-IN-18's balanced dual inhibition of PI3Kα (IC50 = 2-41 nM) and mTOR (IC50 = 49 nM) makes it a valuable tool for investigating the therapeutic hypothesis that combined blockade of both nodes in the PI3K/AKT/mTOR axis yields superior antitumor effects in PTEN-null or PIK3CA-mutant cancers . The compound's demonstrated antiproliferative activity in PTEN-null U87MG glioblastoma cells (IC50 = 1.1 μM) and PIK3CA/PTEN-mutant A2780 ovarian cancer cells (IC50 = 0.27 μM) validates its utility in these genetically defined models .

Use as a Reference Standard in High-Throughput Screening for Novel PI3Kα Inhibitors

The well-characterized potency and selectivity profile of PI3K-IN-18, including its >1000-fold discrimination against off-target kinases like PKA and PKCα , positions it as an ideal reference compound for high-throughput screening campaigns aimed at identifying novel PI3Kα inhibitors. Its robust activity in both enzymatic (IC50 = 2 nM) and cellular (IC50 = 0.27-1.1 μM) assays provides a reliable benchmark for evaluating hit compounds and assessing their relative potency and selectivity.

Investigating Feedback Activation of AKT in Response to mTORC1 Inhibition

Unlike mTORC1-selective inhibitors such as rapamycin, which can induce feedback activation of AKT via mTORC2 and upstream receptor tyrosine kinases, PI3K-IN-18's dual inhibition of PI3Kα and mTOR is hypothesized to suppress this compensatory mechanism . Researchers can utilize PI3K-IN-18 in comparative studies with rapamycin to experimentally dissect the contribution of PI3Kα activity to feedback-mediated AKT reactivation and subsequent resistance to mTOR-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.